molecular formula C15H15N5 B5487045 (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine

(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine

Cat. No.: B5487045
M. Wt: 265.31 g/mol
InChI Key: AMMDORBKYVQKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine is a heterocyclic compound that combines pyrimidine and quinazoline moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 4-methylquinazoline-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, this compound has shown potential in antimicrobial and antifungal activities. It is used in the development of new antibiotics and antifungal agents due to its ability to inhibit the growth of various pathogens .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to interfere with cellular processes makes it a candidate for cancer treatment research .

Industry

Industrially, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant and long-lasting colors .

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine involves its interaction with cellular enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with DNA, leading to the disruption of cellular replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine stands out due to its combined pyrimidine and quinazoline structures, which provide a unique platform for diverse chemical reactions and biological activities. Its versatility in various fields of research and industry highlights its significance .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-9-8-10(2)17-14(16-9)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMDORBKYVQKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.